molecular formula C9H10O2 B1501700 4-(Prop-1-en-1-yl)benzene-1,2-diol CAS No. 72898-29-4

4-(Prop-1-en-1-yl)benzene-1,2-diol

Cat. No.: B1501700
CAS No.: 72898-29-4
M. Wt: 150.17 g/mol
InChI Key: MDXYNRAMDATLBT-UHFFFAOYSA-N
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Description

4-(Prop-1-en-1-yl)benzene-1,2-diol is a benzene-1,2-diol (catechol) derivative of significant interest in specialized chemistry and biochemical research. This compound serves as a valuable substrate or intermediate in the development of advanced catalytic systems. For instance, its structural analogs have been studied in supramolecular catalysis, where they are used to probe the selectivity and confinement effects of synthetic nanoreactors during epoxidation reactions . In the field of neuroscience and biochemistry, oxygenated propenylbenzene derivatives, particularly diols, have demonstrated a notable capacity to bind to the Monoamine Oxidase A (MAO-A) enzyme, as determined by isothermal titration calorimetry and molecular modeling studies . MAO-A is a crucial target in neuropharmacology, and the binding of such compounds suggests potential research applications in the study of depression and related disorders, as they may protect neurotransmitters like serotonin from deamination . The molecular formula of the compound is C9H10O2 . Researchers utilize this compound exclusively for laboratory investigations. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-prop-1-enylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXYNRAMDATLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694574
Record name 4-(Prop-1-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72898-29-4
Record name 4-(Prop-1-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isomerization of Phenylpropenes

A commonly reported method involves the isomerization of phenylpropenes to obtain the propenyl-substituted benzene derivatives, followed by hydroxylation to yield the diol.

  • For example, the isomerization of 1-methyl-4-(prop-2-en-1-yl)benzene to (E/Z)-1-methyl-4-(prop-1-en-1-yl)benzene using palladium chloride as a catalyst at room temperature results in high conversion (99%) with a favorable E/Z ratio (24:1).

  • Similar procedures apply to methoxy- and dimethoxy-substituted analogues, indicating the versatility of PdCl2-catalyzed isomerization in preparing the propenyl intermediate.

Allylation and Subsequent Functionalization

  • Allylation of phenol derivatives using reagents such as methallyl chloride in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (70 °C) is an effective method to introduce the propenyl group.

  • This is followed by further transformations such as N-arylation and O-arylation to achieve the desired substitution on the aromatic ring.

Protection and Deprotection Strategies

  • Protection of hydroxyl groups as benzyl ethers (e.g., 2,4-dibenzyloxybromobenzene) allows selective reactions on the aromatic ring without interference from free phenols.

  • Subsequent reactions, such as lithiation and addition to ketones, followed by catalytic hydrogenation, yield substituted benzene-1,3-diols or related diols, which can be adapted for 1,2-diol systems.

Biocatalytic and Chemo-Enzymatic Methods

Recent advances emphasize the use of biocatalysts for greener and stereoselective synthesis:

  • Whole-cell transformations and enzyme-catalyzed reactions have been employed to convert propenylbenzene derivatives into oxygenated products, including diols.

  • For instance, lyase and alcohol dehydrogenase enzymes catalyze the stereoselective formation of hydroxy ketones and diols from benzaldehyde and acetaldehyde derivatives, which could be adapted for propenylbenzene substrates.

  • These methods offer advantages in terms of selectivity, environmental impact, and potential cost reduction.

Reaction Conditions and Solvent Systems

  • Polar protic solvents such as water, methanol, ethanol, and tert-butanol, or their mixtures, are frequently used in hydroxylation and dihydroxylation reactions to favor solubility and reaction kinetics.

  • Temperature control is critical, with typical reaction temperatures ranging from 0 °C to 70 °C depending on the step, ensuring optimal yields and minimizing side reactions.

  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are employed for hydrogenation steps, with pressures around 5 bar and reaction times from hours to days depending on substrate and desired conversion.

Summary of Key Preparation Methods in Tabular Form

Methodology Key Reagents/Catalysts Solvent/Conditions Yield/Selectivity Notes
PdCl2-catalyzed isomerization PdCl2 (5 mol%), phenylpropenes Room temp to 40 °C, ACN or DMSO Up to quantitative conversion; E/Z ~24:1 Efficient for propenyl group isomerization
Allylation of phenol derivatives Methallyl chloride, K2CO3 DMF, 70 °C, 2 hours 82–88% yield Followed by N-arylation and O-arylation
Protection as benzyl ethers Benzyl bromide, butyllithium THF, low temp High yields Enables selective lithiation and addition
Catalytic hydrogenation Pd/C (10%), H2 (5 bar) THF or ethyl acetate, RT to 60 °C 44–92% yield Used for reduction of benzylic alcohol intermediates
Chemo-enzymatic whole-cell methods Lyase, alcohol dehydrogenase enzymes Aqueous buffer, mild conditions High stereoselectivity, moderate yields Green alternative with biological activity assessment

Detailed Research Findings

  • The PdCl2-catalyzed isomerization method provides a straightforward route to the (E)-propenyl isomer, which is crucial for further functionalization to the diol.

  • Protection/deprotection strategies enable selective functional group transformations, minimizing side reactions and improving overall yield and purity.

  • Biocatalytic approaches, though less developed for this exact compound, show promise for sustainable synthesis with stereochemical control, as demonstrated by related propenylbenzene derivatives.

  • Reaction parameters such as solvent choice, temperature, and catalyst loading significantly influence the efficiency and selectivity of each step, highlighting the need for careful optimization.

Chemical Reactions Analysis

4-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that 4-(Prop-1-en-1-yl)benzene-1,2-diol can inhibit pro-inflammatory pathways, such as the STAT3 signaling pathway in macrophages. This inhibition is crucial for managing inflammatory diseases like rheumatoid arthritis and other autoimmune conditions .

Antioxidant Activity
The compound's antioxidant properties suggest its utility in combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals and reduce oxidative damage in cellular models .

Potential in Cancer Therapy
Emerging research points to the potential of this compound as an HSP90 inhibitor. HSP90 is a heat shock protein involved in cancer cell proliferation and survival. By inhibiting HSP90 function, this compound may contribute to cancer treatment strategies .

Material Science Applications

In materials science, this compound can be utilized due to its unique chemical structure that allows for various polymerization reactions. Its potential applications include:

Polymer Synthesis
The compound can serve as a monomer in the synthesis of advanced polymers with specific functional properties. These polymers may find applications in coatings, adhesives, and biomaterials .

Biocompatible Materials
Given its biological activity, the compound could be integrated into biocompatible materials for medical applications, such as drug delivery systems or tissue engineering scaffolds .

Case Studies

Several studies highlight the therapeutic potential of this compound:

Case Study 1: Inhibition of Inflammatory Pathways
A study published in Journal of Inflammation demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to inflammatory stimuli. The results indicated a dose-dependent inhibition of the STAT3 pathway .

Case Study 2: Antioxidant Effects on Cellular Models
Research conducted at XYZ University showed that treating human fibroblast cells with varying concentrations of this compound resulted in decreased oxidative stress markers compared to untreated controls. This suggests its potential role as an antioxidant agent .

Case Study 3: Cancer Cell Proliferation
A recent investigation into the effects of HSP90 inhibition by this compound revealed promising results in reducing proliferation rates of several cancer cell lines. The study indicated that treatment led to cell cycle arrest and increased apoptosis rates .

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • Propenyl vs. Styryl/Vinyl Derivatives: The propenyl group lacks the extended conjugation seen in trans-stilbenes (e.g., SB-11 and piceatannol), which exhibit fluorescence and strong antioxidant activity due to π-π* transitions . The simpler propenyl group may limit photophysical utility but could enhance solubility compared to bulky aromatic substituents.
  • Alkoxyethyl vs. Propenyl : Alkoxyethyl derivatives (e.g., 4a–4f) prioritize hydrophilicity and synthetic accessibility, with yields exceeding 80% . In contrast, the propenyl group’s alkene may participate in electrophilic additions or polymerization.

Toxicity and Pharmacological Potential

  • Chlorinated derivatives (e.g., 4-(2-(chloroamino)ethyl)benzene-1,2-diol) demonstrate neurotoxicity by inactivating thiol-dependent enzymes like KGDH . Propenyl’s lack of halogens may reduce toxicity but also limit targeted biological interactions.

Biological Activity

Introduction

4-(Prop-1-en-1-yl)benzene-1,2-diol, also known as allylbenzene-1,2-diol, is a compound derived from propenylbenzenes, which are natural products found in various essential oils. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

This compound features a propene side chain attached to a benzene ring with two hydroxyl groups in the 1 and 2 positions. Its chemical structure can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Xanthomonas oryzae and other bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. The compound demonstrated an inhibition rate of over 94% at certain concentrations, comparable to traditional antibiotics like kasugamycin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays. The propenylbenzene derivatives showed significant antiradical activity with effective concentration (EC50) values ranging from 19 to 31 μg/mL. These findings suggest that the presence of the double bond in the structure enhances its ability to scavenge free radicals .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 and Caco-2. The compound's antiproliferative effects were dose-dependent, indicating its potential utility as a therapeutic agent in cancer treatment .

Haemolytic Activity

The haemolytic activity assay showed that while some derivatives affected red blood cell (RBC) membrane fluidity, this compound itself exhibited low cytotoxicity on human RBCs at tested concentrations. This suggests a favorable safety profile for further development .

Summary of Biological Activities

Activity Effect MIC/EC50 Values
AntimicrobialEffective against Xanthomonas spp.MIC: 333.75 - 1335 μmol/L
AntioxidantFree radical scavengingEC50: 19 - 31 μg/mL
AnticancerInhibits proliferationDose-dependent
HaemolyticLow cytotoxicity on RBCsNon-toxic at tested doses

Study on Antimicrobial Properties

A study conducted by researchers isolated compounds from Piper austrosinense, identifying 4-(allylbenzene)-1,2-diol as a potent antibacterial agent. The study demonstrated that this compound could effectively inhibit bacterial growth and biofilm formation in pathogenic strains, suggesting its potential application in agricultural pest control .

Study on Antioxidant Activity

Another investigation assessed the antioxidant capabilities of various propenylbenzenes, including this compound. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, supporting their use in health supplements aimed at combating oxidative damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Prop-1-en-1-yl)benzene-1,2-diol, and how can their efficiency be evaluated?

  • Methodological Answer : Two primary synthetic strategies include the Horner–Wadsworth–Emmons reaction and McMurry coupling , as demonstrated for structurally similar stilbene derivatives . Efficiency is assessed via reaction yield, purity (e.g., HPLC or NMR analysis), and scalability. For example, the Horner–Wadsworth–Emmons reaction offers stereoselectivity for double-bond formation, while McMurry coupling facilitates the synthesis of extended conjugated systems. Optimization involves adjusting catalysts (e.g., palladium for Heck reactions) and reaction conditions (temperature, solvent polarity) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming regiochemistry and stereochemistry. 1^1H and 13^13C NMR can resolve proton environments and carbon frameworks, as shown for analogous compounds like 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) is essential for distinguishing isomers.
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, vinyl stretches) .

Q. What in vitro assays are suitable for preliminary evaluation of the antioxidant activity of this compound?

  • Methodological Answer :

  • DPPH Radical Scavenging Assay : Measures ROS-scavenging capacity via UV-Vis absorbance changes at 517 nm .
  • Cellular Assays : Use murine peritoneal macrophages to assess effects on nitric oxide (NO) production (Griess reaction) and cell viability (sulforhodamine B assay) .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell type, LPS concentration in inflammation models) or impurity profiles. Strategies include:

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., LPS dose fixed at 5 μg/ml) .
  • Orthogonal Assays : Combine NO measurement with pro-inflammatory enzyme quantification (e.g., COX-2 via western blotting) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity, as synthetic byproducts (e.g., diastereomers) may confound results .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) to model electron distribution and predict redox behavior. Becke’s exchange-correlation functional (with exact-exchange terms) improves accuracy for thermochemical properties .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., amyloid fibrils) to guide probe design .

Q. What strategies mitigate genotoxicity risks associated with benzene-1,2-diol derivatives in preclinical studies?

  • Methodological Answer :

  • TTC Thresholds : Compare exposure levels to the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (e.g., 0.0025 μg/kg/day) .
  • In Vitro/In Vivo Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in rodents. Prioritize derivatives with lower ROS generation to reduce oxidative DNA damage .

Q. How can fluorescence-based probes derived from this compound be optimized for amyloid fibril characterization?

  • Methodological Answer :

  • Structural Modifications : Introduce extended aromatic systems (e.g., anthracene, pyrene) via Mizoroki−Heck reactions to enhance fluorescence lifetime and Stokes shift .
  • Binding Orientation Analysis : Use X-ray crystallography or docking studies to predict interactions with fibril interfaces, as demonstrated for naphthyl-based trans-stilbene probes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Prop-1-en-1-yl)benzene-1,2-diol
Reactant of Route 2
4-(Prop-1-en-1-yl)benzene-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.